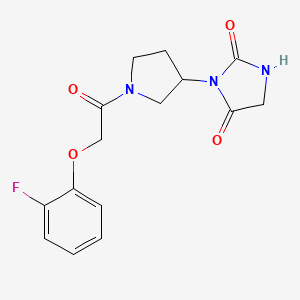

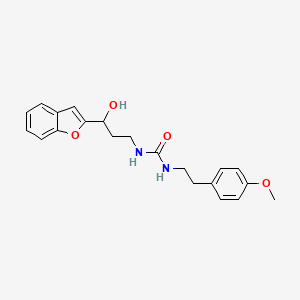

2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related heterocyclic compounds that share some structural similarities, such as the presence of furan and thiophene rings, and an acetamide moiety. These compounds are of interest due to their potential biological activities, particularly their antitumor properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents, leading to a diverse set of products. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a compound that can be further transformed into various heterocyclic derivatives . Another synthesis method involves a one-pot three-component synthesis using 2-naphthol, aldehydes, and amides in the presence of a catalyst such as DBU . These methods highlight the versatility and regioselectivity of the reactions used to synthesize heterocyclic acetamides.

Molecular Structure Analysis

The molecular structure of related compounds, such as "2-cyano-N-(furan-2-ylmethyl)acetamide," has been determined by X-ray crystallography. In this compound, the acetamide unit is inclined to the furan ring, and in the crystal, molecules are linked by hydrogen bonds, forming chains . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of furan and thiophene derivatives in electrophilic substitution reactions has been studied. Furan is found to be more reactive than thiophene, and the rates of acetylation of various thiophene derivatives have been determined . These studies provide insights into the relative reactivities of these heterocyclic rings, which is important for designing synthetic pathways for related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and inclination of functional groups affect the compound's stability and reactivity . The electrophilic aromatic reactivities of furan and thiophene derivatives have been quantitatively determined, providing valuable information for predicting the behavior of these compounds in various chemical reactions .

科学的研究の応用

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl and other similar compounds undergo decarboxylative Claisen rearrangement, yielding heteroaromatic products. This process is important in the synthesis of various chemical structures (Craig et al., 2005).

Enhanced Capacitance Properties in Electrochemistry

Poly(2-(thiophen-2-yl)furan) shows enhanced electrochemical capacitance properties, indicating potential applications in supercapacitors and other electronic devices (Mo et al., 2015).

Novel Hybrid Polymers

Thiophenylanilino and furanylanilino-based polymers have been synthesized, showing significant electrochemical activity. These materials could have applications in various fields, including electronics (Baldwin et al., 2008).

Antimicrobial Activity

Compounds similar to 2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide have shown potential antimicrobial activity, indicating their possible use in medical applications (Arora et al., 2013).

Cytotoxic Evaluation for Cancer Research

Some compounds in this class have shown cytotoxic activity against various cancer cell lines, suggesting their potential use in cancer research and therapy (Cinar et al., 2017).

Efficient Synthesis for Chemical Research

Efficient synthesis methods for compounds involving furan and thiophene have been developed, which are crucial for producing various chemically active molecules for research and industrial applications (Raju et al., 2022).

特性

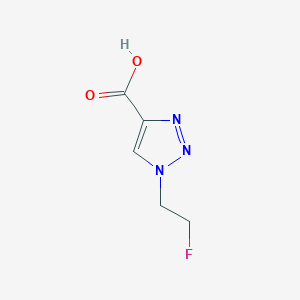

IUPAC Name |

2-cyclopentylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c19-17(13-22-16-5-1-2-6-16)18(10-14-7-9-21-12-14)11-15-4-3-8-20-15/h3-4,7-9,12,16H,1-2,5-6,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIHBIBKRLLBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

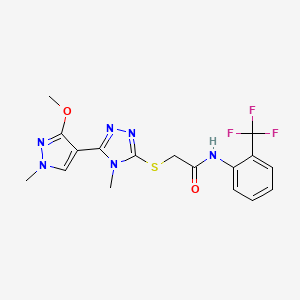

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)

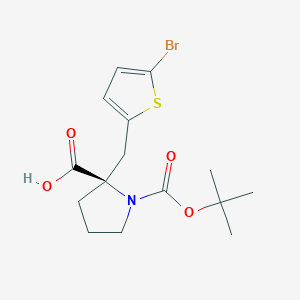

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

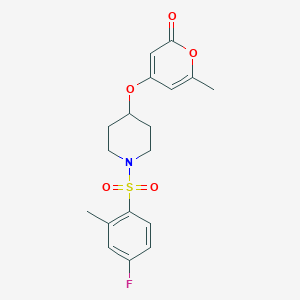

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)